molecular formula C6H3Cl3 B084244 1,2,3-Trichlorobenzene CAS No. 12002-48-1

1,2,3-Trichlorobenzene

Cat. No. B084244
Key on ui cas rn: 12002-48-1
M. Wt: 181.4 g/mol
InChI Key: RELMFMZEBKVZJC-UHFFFAOYSA-N
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Patent
US04178433

Procedure details

Example 3 was repeated replacing the benzene with 139.5 g of chlorobenzene. After 20 hours reaction, 25.7 g of 1,2,4-trichlorobenzene-insoluble polymer and 98.0 g of trichlorobenzene-soluble polymer were obtained. This indicates that while less reactive than benzene, chlorobenzene is also a suitable aromatic reactant.
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
139.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[Cl:9].[Cl:10]C1C=CC=CC=1>>[Cl:9][C:3]1[C:4]([Cl:10])=[C:5]([Cl:8])[CH:6]=[CH:7][CH:2]=1

Inputs

Step One
Name
Quantity
25.7 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)Cl
Step Two
Name
Quantity
139.5 g
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 98 g
YIELD: CALCULATEDPERCENTYIELD 381.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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